![molecular formula C11H13N3O B2561037 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine CAS No. 2201163-02-0](/img/structure/B2561037.png)
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. These compounds are known for their diverse pharmacological activities, including kinase inhibition, which makes them valuable in the development of new therapeutic agents . The unique structure of this compound, featuring a cyclopropylethoxy group, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a convenient two-step one-pot reaction involving heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles can be employed . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. Advanced techniques such as continuous flow synthesis and automated reactors may be utilized to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyridazine compounds .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1.1 Anticancer Activity
Research has indicated that imidazo[1,2-b]pyridazine derivatives, including 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine, exhibit significant anticancer properties. A study highlighted the interaction of imidazo[1,2-b]pyridazines with PIM kinases, which are implicated in hematopoietic malignancies and solid tumors. These compounds demonstrated low nanomolar potency in inhibiting PIM kinases, leading to impaired survival of leukemia cells in vitro .
Table 1: Summary of Anticancer Studies on Imidazo[1,2-b]pyridazine Derivatives
Compound Name | Target Kinase | IC50 (nM) | Cell Line Tested | Reference |
---|---|---|---|---|
K00135 | PIM Kinase | <10 | Human leukemia | |
6-(Cyclopropylethoxy)imidazo[1,2-b]pyridazine | PIM Kinase | TBD | TBD | TBD |
1.2 Neuroprotective Potential
The compound has also been investigated for its neuroprotective effects. A series of studies focused on the binding affinities of imidazo[1,2-b]pyridazines to amyloid plaques associated with Alzheimer's disease. These derivatives showed promising results as potential imaging agents for positron emission tomography (PET), with binding affinities ranging from 11 nM to over 1000 nM .
Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Amyloid Plaques
Compound Name | Binding Affinity (nM) | Application | Reference |
---|---|---|---|
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | 11 | PET Imaging | |
6-(Cyclopropylethoxy)imidazo[1,2-b]pyridazine | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[1,2-b]pyridazine derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications at the 6-position significantly influence the biological activity and selectivity of these compounds against various targets .
Case Studies and Clinical Implications
Recent case studies have illustrated the clinical implications of utilizing imidazo[1,2-b]pyridazine derivatives in therapeutic settings. For instance, a study demonstrated that K00135 effectively inhibited the growth of human acute myeloid leukemia cells while sparing normal cells . Such findings underscore the potential for developing targeted therapies with reduced side effects.
Wirkmechanismus
The mechanism of action of 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine primarily involves the inhibition of specific kinases. These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can disrupt the signaling pathways involved in disease progression, making it a potential therapeutic agent for conditions such as cancer and infectious diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and kinase inhibition properties.
Imidazo[1,2-b]pyridazine: Similar to 6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine, these compounds are also studied for their kinase inhibition and therapeutic potential.
Uniqueness
This compound stands out due to its unique cyclopropylethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Biologische Aktivität
6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic potentials, drawing from various studies and research findings.
Structure-Activity Relationship (SAR)
The imidazo[1,2-b]pyridazine scaffold has been recognized for its diverse biological activities. The introduction of substituents such as the cyclopropylethoxy group can significantly influence the compound's pharmacological properties.
Substituent | Effect on Activity |
---|---|
Cyclopropylethoxy | Enhances solubility and bioavailability |
Hydroxy or amino groups | Potentially increases interaction with targets |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown to inhibit various kinases, including BCR-ABL and TAK1, which are critical in cancer progression and inflammatory pathways .
- Non-covalent Interactions : The compound likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic structure.
Pharmacological Studies
Recent studies have evaluated the efficacy of this compound against various biological targets:
- Antifungal Activity : In vitro studies demonstrated that derivatives of imidazo[1,2-b]pyridazine exhibited significant antifungal activity against Madurella mycetomatis, with IC50 values as low as 0.9 μM for certain derivatives compared to standard treatments like itraconazole (IC50 = 1.1 μM) .
- Kinase Inhibition : Research indicates that compounds containing the imidazo[1,2-b]pyridazine moiety can effectively inhibit BCR-ABL kinase with IC50 values in the nanomolar range (e.g., 8.5 nM) and exhibit strong cytotoxicity against K562 leukemia cells (IC50 < 2 nM) .
- Cytotoxicity Studies : The cytotoxic effects of this compound were assessed on various cancer cell lines, showing dose-dependent activity particularly against colon and breast cancer cells .
Study 1: Antifungal Efficacy
A study synthesized several imidazo[1,2-b]pyridazine derivatives and tested their antifungal effects. The most promising compound showed an IC50 value significantly lower than traditional therapies, indicating a potential new treatment avenue for eumycetoma .
Study 2: Cancer Cell Lines
In another investigation focusing on kinase inhibitors, compounds were tested against multiple myeloma cell lines. The lead compound demonstrated effective inhibition of cell growth at low concentrations (GI50 = 30 nM), suggesting its potential as a therapeutic agent in hematological malignancies .
Eigenschaften
IUPAC Name |
6-(1-cyclopropylethoxy)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(9-2-3-9)15-11-5-4-10-12-6-7-14(10)13-11/h4-9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUCZWAIFLZIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.